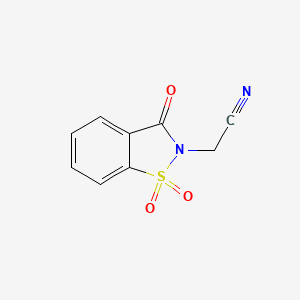

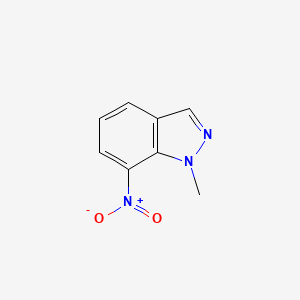

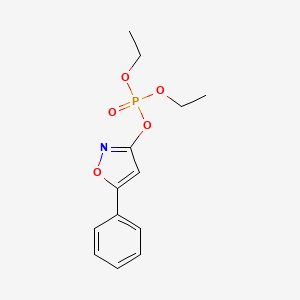

2-(1H-imidazol-1-yl)benzonitrile

Vue d'ensemble

Description

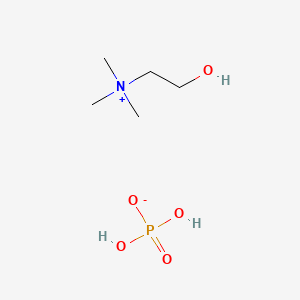

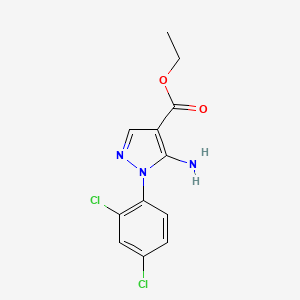

2-(1H-imidazol-1-yl)benzonitrile is a useful research compound. Its molecular formula is C10H7N3 and its molecular weight is 169.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Luminescent Properties

- Synthesis and Characterization for Luminescence: Research has focused on the synthesis and characterization of salts with derivatives of 1H-imidazol-1-yl benzonitrile, showing significant luminescent properties. Studies like one by Tang, Wang, and Ng (2018) have revealed that these salts demonstrate notable shifts in their emission bands, indicating potential applications in luminescent materials (Tang, Wang, & Ng, 2018).

Coordination Polymers

- Construction of Coordination Polymers: The compound has been used in creating various coordination polymers with potential applications in material science. Aijaz, Sañudo, and Bharadwaj (2011) synthesized new ligands and coordination polymers by reacting derivatives with different metal salts, which resulted in structures with unique magnetic and luminescent properties (Aijaz, Sañudo, & Bharadwaj, 2011).

- Gas Adsorption Properties: Studies like that of Agarwal et al. (2013) and (2012) have synthesized isostructural porous coordination polymers with derivatives, displaying selective gas adsorption properties. This research provides insights into potential applications in gas storage and separation technologies (Agarwal et al., 2013), (Agarwal et al., 2012).

Fluorescence and Optical Properties

- Synthesis for Fluorescence Study: Research has been conducted on synthesizing new compounds with the imidazole core, showing intense fluorescence. For instance, Boulebd et al. (2018) developed compounds displaying intense blue fluorescence with high quantum yield, indicating their potential use in optical materials (Boulebd et al., 2018).

Anticancer Studies

- Benzimidazole Derivatives for Anticancer Activity: Derivatives of benzimidazole, which include the 1H-imidazol-1-yl group, have been explored for potential anticancer properties. Rashid, Husain, and Mishra (2012) synthesized novel benzimidazole derivatives showing significant in vitro anticancer activity, suggesting the potential for developing new anticancer agents (Rashid, Husain, & Mishra, 2012).

Photocatalytic and Electrochemical Properties

- Photocatalytic Activities: Research like that by Wang et al. (2017) has focused on novel isopolymolybdate-based compounds built from in situ transformed ligands of the 1H-imidazol-1-yl group. These studies reveal the compounds' photocatalytic activities and electrochemical properties, suggesting their applicability in catalysis and material science (Wang et al., 2017).

Electroluminescent Materials

- Nondoped Fluorescent OLED Materials: The synthesis and analysis of compounds with 1H-imidazol-1-yl group for use in organic light emitting diodes (OLEDs) have been studied. Venugopal, Palanivel, and Jayaraman (2017) created materials with high electroluminescent performances, indicating their potential application in display technologies (Venugopal, Palanivel, & Jayaraman, 2017).

Additional Applications

- Antimicrobial Agents and DNA Interactions: Other studies have also focused on the synthesis of novel compounds with potential as antimicrobial agents and their interactions with DNA, indicating the diverse applications of these derivatives in biomedicine and pharmaceuticals (Shruthi et al., 2016), (Kumaravel & Raman, 2017).

Safety and Hazards

“2-(1H-imidazol-1-yl)benzonitrile” is harmful if swallowed, in contact with skin, and if inhaled. It causes skin irritation and serious eye irritation. It may cause respiratory irritation. Avoid breathing dust/fume/gas/mist/vapours/spray. Wear protective gloves/protective clothing/eye protection/face protection .

Orientations Futures

Mécanisme D'action

Target of Action

It is known that imidazole-containing compounds, such as 2-(1h-imidazol-1-yl)benzonitrile, have a broad range of chemical and biological properties .

Mode of Action

Imidazole derivatives have been shown to interact with their targets in various ways, leading to a range of biological effects .

Biochemical Pathways

Imidazole derivatives have been shown to interfere with various biochemical pathways, leading to a range of downstream effects .

Pharmacokinetics

The compound’s molecular weight is 16919 , which suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed .

Result of Action

Imidazole derivatives have been shown to have a range of effects at the molecular and cellular level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . Dust formation should also be avoided, and the compound should be used only outdoors or in a well-ventilated area .

Analyse Biochimique

Biochemical Properties

2-(1H-imidazol-1-yl)benzonitrile plays a significant role in biochemical reactions, particularly as an inhibitor of cytochrome P450 enzymes . Cytochrome P450 enzymes are crucial for the metabolism of various substrates, including drugs and endogenous compounds. By inhibiting these enzymes, this compound can alter the metabolic pathways and affect the conversion of substrates to products. This interaction is essential for understanding the compound’s potential therapeutic applications and its impact on metabolic processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to cause centrilobular necrosis in rat liver cells . Additionally, it influences cell signaling pathways by modulating the activity of cytochrome P450 enzymes, which can lead to changes in gene expression and cellular metabolism. The compound’s impact on cell function includes alterations in the detoxification processes and the metabolism of xenobiotics.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with cytochrome P450 enzymes . This binding inhibits the enzyme’s activity, preventing the hydration reaction necessary for the conversion of substrates. The inhibition of cytochrome P450 enzymes can lead to changes in gene expression, as the cell attempts to compensate for the reduced enzyme activity. This mechanism of action is critical for understanding the compound’s potential therapeutic and toxicological effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity, including centrilobular necrosis in the liver . Threshold effects have been observed, where a specific dosage level results in a marked increase in adverse effects. Understanding the dosage effects is crucial for determining the compound’s safety and therapeutic potential.

Metabolic Pathways

This compound is involved in metabolic pathways that include the inhibition of cytochrome P450 enzymes . This inhibition affects the metabolic flux and the levels of various metabolites. The compound’s interaction with these enzymes can lead to altered metabolic pathways, impacting the overall metabolic balance within the cell.

Propriétés

IUPAC Name |

2-imidazol-1-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3/c11-7-9-3-1-2-4-10(9)13-6-5-12-8-13/h1-6,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNKBJOSIVSQUBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20948213 | |

| Record name | 2-(1H-Imidazol-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20948213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25373-49-3 | |

| Record name | Benzonitrile, o-imidazol-1-yl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025373493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(1H-Imidazol-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20948213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-5-propan-2-ylhept-5-en-2-yl]-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B1295542.png)